![molecular formula C18H17NO5 B5774563 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate](/img/structure/B5774563.png)
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
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Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, also known as DMOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMOB is a derivative of 2-methyl-3-nitrobenzoic acid, and its synthesis method involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is not fully understood. However, it has been suggested that 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and oxidative stress. 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to have anti-inflammatory and antioxidant effects in cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been studied for its potential as a photosensitizer in photodynamic therapy for cancer.
Advantages and Limitations for Lab Experiments
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cells. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has limitations in terms of its solubility in water, which may affect its effectiveness in certain experiments.
Future Directions
For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate include studying its potential as a photosensitizer in photodynamic therapy for cancer, investigating its anti-inflammatory and antioxidant effects in vivo, and exploring its potential as a therapeutic agent for other diseases. Furthermore, research can be conducted to improve the solubility of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in water, which may enhance its effectiveness in certain experiments.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a catalyst, such as triethylamine. The reaction yields 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate as a yellow crystalline solid with a melting point of 95-97°C. The purity of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can be determined by using thin-layer chromatography or high-performance liquid chromatography.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been studied for its potential as a photosensitizer in photodynamic therapy for cancer.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-7-8-14(9-12(11)2)17(20)10-24-18(21)15-5-4-6-16(13(15)3)19(22)23/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNSIVCPYGPHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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